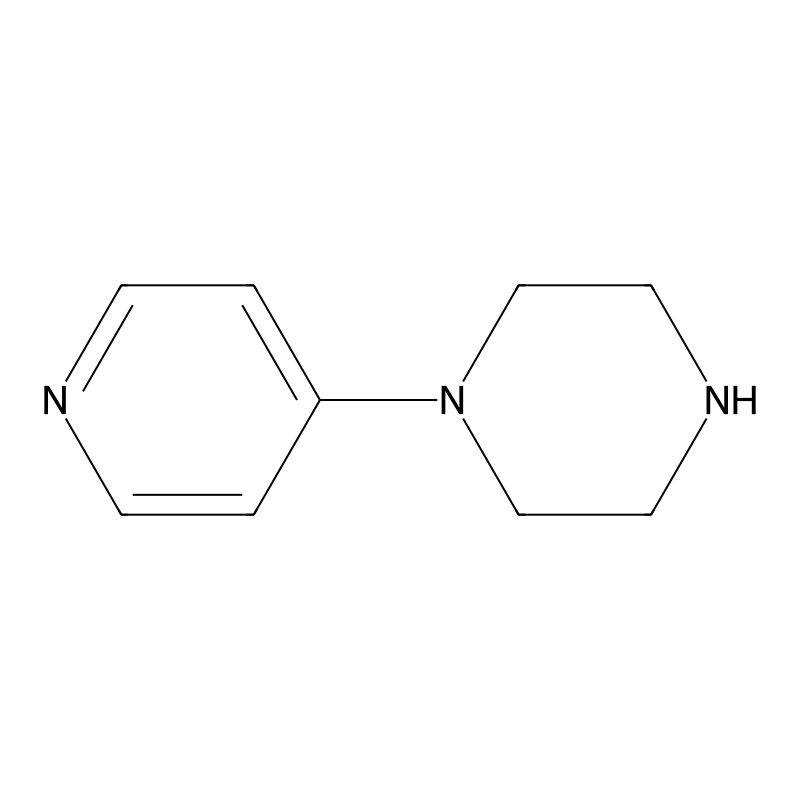1-(4-Pyridyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As a Precursor for Antibacterial Agents
One area of research exploring 1-(4-Pyridyl)piperazine is its use as a precursor for the synthesis of Nocathiacin I analogs. Nocathiacins are a class of natural products exhibiting potent antibacterial activity. Studies have shown that incorporating the 1-(4-Pyridyl)piperazine moiety into the structure of Nocathiacin I analogs can lead to new derivatives with improved antibacterial properties [].
Exploration in Other Bioactive Molecules
Beyond antibacterial agents, 1-(4-Pyridyl)piperazine serves as a building block for the synthesis of diverse bioactive molecules with potential applications in various therapeutic areas. Examples include:
- 4-Amino-pyridyl derivatives: These derivatives are being investigated for their potential as anticonvulsant and anti-inflammatory agents [].
- Benzimido isoquinoline-based derivatives: This class of compounds exhibits promising antitumor activity and is being explored for the development of new cancer therapies [].
- Tert-pentylphenoxyalkyl piperazine derivatives: These derivatives are being studied for their potential as central nervous system (CNS) stimulants [].
1-(4-Pyridyl)piperazine is an organic compound with the molecular formula C₉H₁₃N₃. It features a piperazine ring substituted with a pyridine moiety at the 1-position. This compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and biological activities. The compound appears as a white to off-white crystalline solid and has a molar mass of approximately 163.22 g/mol .
- Toxicity data: Limited information is available on the specific toxicity of 1-(4-Pyridyl)piperazine. However, it's advisable to handle it with care as it contains aromatic amines, which can be potentially harmful [].
- Flammability: No data available on flammability.
- General safety: Always handle chemicals with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Follow safe laboratory practices when working with 1-(4-Pyridyl)piperazine [].
- Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles, facilitating substitution reactions with electrophiles.
- Acylation: The amine groups can be acylated to form amides, which may enhance solubility and biological activity.
- Formation of Salts: The basic nature of the piperazine nitrogen allows for salt formation with acids, which can affect solubility and stability .
1-(4-Pyridyl)piperazine exhibits significant biological activities, notably:
- Antidepressant Effects: It has been studied for its potential antidepressant properties, likely due to its interaction with serotonin receptors.
- Antipsychotic Activity: The compound shows promise in modulating dopaminergic pathways, making it a candidate for antipsychotic drug development.
- Antimicrobial Properties: Research indicates that it has antimicrobial activity against various pathogens, making it useful in pharmaceutical formulations .
The synthesis of 1-(4-Pyridyl)piperazine can be achieved through several methods:
- Cyclization of 4-Pyridylcarbonyl Chloride with Piperazine: This method involves reacting 4-pyridylcarbonyl chloride with piperazine in the presence of a base.
- Direct Alkylation: Piperazine can be directly alkylated using 4-bromopyridine under suitable conditions.
- Reduction Reactions: Starting from suitable precursors like 1-(4-pyridyl)ethanone, reduction reactions can yield the desired product .
1-(4-Pyridyl)piperazine is utilized in various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
- Agrochemicals: The compound is used in developing pesticides and herbicides due to its biological activity.
- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules .
Studies have shown that 1-(4-Pyridyl)piperazine interacts with various biological targets:
- Serotonin Receptors: It has been shown to bind to serotonin receptors, influencing mood and behavior.
- Dopamine Receptors: Its interactions with dopamine receptors suggest potential applications in treating psychiatric disorders.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .
1-(4-Pyridyl)piperazine shares structural similarities with other piperazine derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Pyridyl)piperazine | Similar piperazine structure with a different pyridine substitution | Potentially different receptor affinity |
| 1-(2-Pyridyl)piperazine | Contains a pyridine ring at the 2-position | May exhibit distinct pharmacological profiles |
| Piperazine | Basic structure without any aromatic substitution | Lacks specific biological activities found in substituted derivatives |
The uniqueness of 1-(4-Pyridyl)piperazine lies in its specific interaction profile with receptors and enzymes, which may differ significantly from those of its analogs. This specificity enhances its potential as a therapeutic agent in treating various disorders .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








